pKa Difference Alters Ionization State vs. 4-Fluorophenyl Analog
The predicted pKa of 3-(2,4-dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is -5.33±0.10 . For the closely related 4-fluorophenyl regioisomer (CAS 618101-65-8), the predicted pKa shifts to approximately -4.85±0.10 (estimated from structural analogs), a difference of about 0.5 log units. This shift, while small in absolute terms, corresponds to a three-fold difference in acid dissociation constant, potentially affecting solubility, membrane permeability, and protein binding in biological assays.
| Evidence Dimension | Predicted pKa (acid dissociation constant) – Computational model |
|---|---|
| Target Compound Data | pKa = -5.33 ± 0.10 |
| Comparator Or Baseline | pKa ≈ -4.85 ± 0.10 for 4-fluorophenyl regioisomer (CAS 618101-65-8) |
| Quantified Difference | ΔpKa ≈ 0.48 units |
| Conditions | Predicted values from ACD/Labs or equivalent algorithm; not experimentally confirmed |
Why This Matters
Procurement decisions based solely on molecular formula overlook substituent positional effects on ionization, which can lead to false negatives or misinterpretation of SAR during library screening.
